N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide
Description
N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide is an intriguing compound belonging to the class of heterocyclic organic compounds
Properties
IUPAC Name |
N-[2-(2-methoxyethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-24-9-8-21-6-7-22-15-5-4-13(11-14(15)20-17(22)12-21)19-18(23)16-3-2-10-25-16/h2-5,10-11H,6-9,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFUCNIAMWVXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN2C(=NC3=C2C=CC(=C3)NC(=O)C4=CC=CS4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide, you typically begin with the precursor 1,2,3,4-tetrahydropyrazinobenzimidazole. The synthetic route involves the following steps:
Formation of Tetrahydropyrazinobenzimidazole: : This is usually prepared through the condensation reaction of o-phenylenediamine with glyoxal, followed by cyclization under acidic conditions.
Introduction of the Methoxyethyl Group: : A nucleophilic substitution reaction introduces the 2-methoxyethyl side chain, often using reagents like 2-chloroethyl methyl ether under mild base conditions.
Thiophene Carboxamide Formation: : The final step involves the reaction of the intermediate with thiophene-2-carboxylic acid chloride, typically in the presence of a base like triethylamine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound involves scaling up the aforementioned reactions using large reactors and optimizing conditions for yield and purity. Solvent choice, reaction temperature, and purification methods like recrystallization or chromatography are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, primarily at the sulfur atom in the thiophene ring.
Reduction: : Reduction can occur at the carbonyl group of the carboxamide, potentially leading to the formation of amine derivatives.
Substitution: : Electrophilic and nucleophilic substitutions can happen at various positions on the tetrahydropyrazinobenzimidazole and thiophene rings.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Commonly using hydrides like sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizes halides or organometallic reagents under controlled conditions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Amines or alcohols.
Substitution: : Varied depending on the substituent, leading to functionalized derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide serves as a versatile intermediate for the synthesis of more complex molecules.
Biology
Biologically, this compound shows potential in pharmacology for its activity in targeting specific enzymes or receptors, particularly due to its unique structural framework.
Medicine
In medical research, it’s being explored for its therapeutic properties, possibly in anticancer or antimicrobial treatments due to its ability to interact with biological macromolecules.
Industry
Industrially, this compound might find uses in materials science, particularly in the development of polymers or advanced materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. The carboxamide and methoxyethyl groups enhance its affinity and specificity, while the thiophene and tetrahydropyrazinobenzimidazole core interact through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: : Often used in pharmaceuticals for their antibacterial and antifungal properties.
Thiophene-based Compounds: : Common in materials science due to their conductive properties.
Pyrazine Derivatives: : Widely studied for their anticancer and anti-inflammatory activities.
Uniqueness
What sets N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]-2-thiophenecarboxamide apart is its combined structural elements, offering a unique set of chemical and biological activities not commonly found in other compounds. The integration of thiophene and tetrahydropyrazinobenzimidazole units provides a distinct interaction profile and functional versatility, enhancing its potential in diverse research applications.
Feel free to dive into any section deeper, or ask me more questions about this fascinating compound!
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
